Syp 5;syp-5

Description

Structural and Functional Overview of HIF-1 in Biological Systems

HIF-1 is a heterodimeric protein, meaning it is composed of two different subunits: the oxygen-sensitive HIF-1α subunit and the constitutively expressed HIF-1β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov, nih.gov, wikipedia.org Both subunits belong to the basic helix-loop-helix (bHLH) Per-Arnt-Sim (PAS) family of transcription factors. nih.gov, cjnmcpu.com The bHLH and PAS domains are essential for the dimerization of the α and β subunits and for binding to DNA. nih.gov, nih.gov

Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly degraded. frontiersin.org This degradation is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation (ODD) domain by prolyl hydroxylase domain enzymes (PHDs). nih.gov, frontiersin.org This hydroxylation allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase to recognize, ubiquitinate, and target HIF-1α for destruction by the proteasome. researchgate.net In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. frontiersin.org The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and forms the active HIF-1 transcription complex. cjnmcpu.com This complex then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of its target genes, initiating their transcription. researchgate.net, nih.gov

Transcriptional Regulation by HIF-1: Core Principles and Regulatory Mechanisms

The transcriptional activity of HIF-1 is a multi-step process regulated at several levels, including protein stability, nuclear translocation, and interaction with co-activators. nih.gov, researchgate.net The primary regulatory mechanism is the oxygen-dependent stability of the HIF-1α subunit. abcam.com

In addition to oxygen-dependent regulation, HIF-1 activity can also be modulated by oxygen-independent mechanisms. frontiersin.org Signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways can increase the transcription and translation of HIF-1α, irrespective of oxygen concentration. frontiersin.org, abcam.com These pathways are often activated by growth factors and other stimuli. nih.gov

The compound Syp-5 has been shown to inhibit the HIF-1 pathway by suppressing both the PI3K/AKT and MAPK/ERK signaling cascades. targetmol.com, medchemexpress.com, researchgate.net By targeting these upstream regulatory pathways, Syp-5 effectively prevents the hypoxia-induced upregulation and activity of HIF-1. nih.gov

Key Downstream Effectors Regulated by HIF-1 Transcriptional Activity

HIF-1 regulates the transcription of a broad array of genes—over 100 in total—that are involved in crucial adaptive responses to hypoxia. abcam.com, wikipedia.org These responses include promoting angiogenesis, shifting metabolism to anaerobic glycolysis, and enhancing cell survival and invasion. nih.gov, nih.gov, wikipedia.org Among the most significant downstream targets of HIF-1 are Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2), both of which play vital roles in angiogenesis and tissue remodeling. targetmol.com, nih.gov

Table 1: Research Findings on Syp-5's Effect on the HIF-1 Pathway

| Finding | Experimental Context | Observed Effect of Syp-5 | Reference(s) |

| HIF-1 Inhibition | Luciferase reporter assay in U251-HRE cells | Specifically inhibits hypoxic induction of luciferase expression. | medchemexpress.com |

| HIF-1α Protein Levels | Western blot analysis in Hep3B and Bcap37 cells under hypoxia | Inhibited the hypoxia-induced upregulation of HIF-1α protein. | targetmol.com, nih.gov |

| Upstream Pathway Regulation | Western blot analysis in Bcap37 cells | Suppressed the PI3K/AKT and MAPK/ERK signaling pathways. | researchgate.net, nih.gov |

| Downstream Target Regulation | Western blot analysis in Hep3B and Bcap37 cells | Down-regulated the hypoxia-induced expression of VEGF and MMP-2. | targetmol.com, medchemexpress.com, nih.gov |

| Angiogenesis Inhibition | Tube formation assay with HUVECs | Suppressed angiogenesis induced by both hypoxia and VEGF. | researchgate.net, nih.gov |

| Cell Migration & Invasion | Transwell and RTCA assays with Hep3B and Bcap37 cells | Retarded cell migration and invasion induced by hypoxia and FBS. | medchemexpress.com, nih.gov |

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels. nih.gov The gene for VEGF contains an HRE in its promoter region, making it a direct transcriptional target of HIF-1. physiology.org, nih.gov During hypoxia, the stabilized HIF-1 complex binds to this HRE and activates VEGF transcription. nih.gov The resulting increase in VEGF secretion stimulates endothelial cells to proliferate and form new capillaries, thereby improving oxygen delivery to hypoxic tissues. nih.gov, nih.gov This process is essential for normal development and wound healing but is also exploited by tumors to establish a blood supply for their growth. mdpi.com

Research has demonstrated that Syp-5 effectively down-regulates the expression of VEGF. targetmol.com, researchgate.net By inhibiting the HIF-1 pathway, Syp-5 prevents the transcriptional activation of the VEGF gene, which in turn suppresses angiogenesis. medchemexpress.com, nih.gov Studies using human umbilical vein endothelial cells (HUVECs) have confirmed that Syp-5 inhibits tube formation, a key step in angiogenesis, that is induced by either hypoxia or direct VEGF stimulation. researchgate.net, nih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix (ECM), the network of proteins and carbohydrates that provides structural support to cells. mdpi.com This degradation is a crucial step in processes like tissue remodeling, wound healing, and angiogenesis, as it allows cells to migrate and invade surrounding tissues. mdpi.com

MMP-2 is one of the MMPs whose expression is upregulated by HIF-1 in hypoxic conditions. nih.gov, mdpi.com The increased activity of MMP-2 facilitates the breakdown of the basement membrane, a layer of the ECM, which is necessary for endothelial cells to form new blood vessels and for tumor cells to metastasize. mdpi.com

The compound Syp-5 has been shown to down-regulate the expression of MMP-2 in tumor cells. targetmol.com, medchemexpress.com This inhibition is a direct consequence of Syp-5's suppression of the HIF-1 pathway. researchgate.net By reducing MMP-2 levels, Syp-5 can retard the migration and invasion of cancer cells, key processes in tumor progression and metastasis. medchemexpress.com, nih.gov

Vascular Endothelial Growth Factor (VEGF) as a HIF-1 Target

Physiological and Pathophysiological Significance of HIF-1 Modulation

The HIF-1 pathway is a central mediator of both normal physiological functions and disease processes. semanticscholar.org, physiology.org In physiology, HIF-1 is essential for embryonic development, particularly for the formation of the cardiovascular system. physiology.org It also plays a key role in the body's adaptive response to high altitudes and strenuous exercise. researchgate.net

In pathophysiology, the overexpression of HIF-1 is a hallmark of many solid tumors. abcam.com It allows cancer cells to survive and thrive in the hypoxic tumor microenvironment by promoting angiogenesis and a metabolic switch to glycolysis (the Warburg effect). researchgate.net, researchgate.net Elevated HIF-1 activity is often associated with increased tumor aggressiveness, metastasis, and resistance to therapy, leading to a poor prognosis. researchgate.net HIF-1 is also implicated in other conditions such as chronic lung disease, ischemic heart disease, and inflammation. semanticscholar.org, physiology.org

Given its central role in disease, modulating HIF-1 activity is a significant therapeutic strategy. semanticscholar.org, physiology.org The development of inhibitors like Syp-5, which target the HIF-1 pathway, represents a promising approach for anticancer therapy by simultaneously inhibiting tumor growth, angiogenesis, and metastasis. researchgate.net, nih.gov

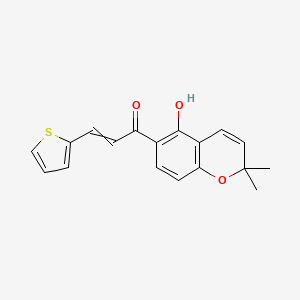

Structure

3D Structure

Properties

Molecular Formula |

C18H16O3S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3 |

InChI Key |

OMVURDVBYIJCOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CS3)C |

Origin of Product |

United States |

Discovery and Initial Characterization of Syp 5 As a Molecular Modulator

Rationale for the Identification of Novel HIF-1 Pathway Modulators

Hypoxia, or low oxygen tension, is a common feature of the microenvironment in solid tumors. nih.gov The cellular response to hypoxia is primarily orchestrated by the transcription factor HIF-1. nih.gov HIF-1 is a heterodimeric protein composed of an oxygen-regulated alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). nih.govfrontiersin.org Under normal oxygen conditions, HIF-1α is rapidly degraded. acs.org However, in a hypoxic environment, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. acs.org This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. nih.gov

The overexpression of HIF-1 is a critical factor in carcinogenesis and is closely linked to tumor metastasis, poor prognosis, and high mortality rates. nih.govresearchgate.net HIF-1 promotes tumor progression by controlling genes involved in various processes, including angiogenesis (the formation of new blood vessels), cell proliferation, and invasion. researchgate.netbiomedpharmajournal.org For instance, HIF-1 activates the transcription of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis that provides tumors with the necessary blood supply for growth. biomedpharmajournal.orgnih.gov Consequently, inhibiting the HIF-1 pathway presents a promising strategy for cancer therapy. nih.gov The development of small molecule inhibitors that can block HIF-1 activity is therefore an area of intense research. nih.govresearchgate.net

Methodological Approaches for Compound Screening and Hit Identification

The discovery of novel HIF-1 inhibitors like SYP-5 often begins with high-throughput screening (HTS) of large chemical libraries. nih.govresearchgate.netoncotarget.com A common strategy involves the use of cell-based reporter gene assays. nih.govnih.govresearchgate.net In this approach, a reporter gene, such as luciferase or β-lactamase, is placed under the control of an HRE. nih.govnih.gov When these engineered cells are exposed to hypoxic conditions or chemical inducers that mimic hypoxia (like cobalt chloride), HIF-1 is activated, leading to the expression of the reporter gene, which produces a measurable signal. nih.govplos.org

Candidate compounds from a chemical library are then added to these cells to identify those that can suppress the reporter signal, indicating inhibition of the HIF-1 pathway. researchgate.net For example, a quantitative high-throughput screening (qHTS) of approximately 73,000 compounds was used to identify inhibitors of a β-lactamase reporter gene under the control of an HRE. nih.gov

Once initial "hits" are identified, they undergo further validation through secondary assays. These can include:

Western Blot Analysis: To confirm that the compound reduces the protein levels of HIF-1α and its downstream targets like VEGF. nih.govresearchgate.net

VEGF Secretion Assay: To measure the amount of VEGF secreted by cancer cells, which is expected to decrease with effective HIF-1 inhibition. nih.gov

Tube Formation Assay: An in vitro model of angiogenesis where endothelial cells form tube-like structures. HIF-1 inhibitors are expected to suppress this process. nih.govresearchgate.net

Cell Migration and Invasion Assays: Using techniques like the Transwell assay to assess the ability of a compound to retard cancer cell movement. nih.govresearchgate.net

Computational methods are also increasingly employed in the initial stages of inhibitor discovery. frontiersin.orgnih.gov Virtual screening, molecular docking, and machine learning models can predict the binding affinity and inhibitory potential of compounds against HIF-1α, helping to prioritize candidates for experimental testing. frontiersin.orgbiomedpharmajournal.orgnih.gov

First-Pass Characterization of SYP-5's Inhibitory Effects on HIF-1 Activity

SYP-5 was first identified as a novel HIF-1 inhibitor through a luciferase reporter assay. nih.govresearchgate.net This initial screening demonstrated its potential to interfere with the HIF-1 signaling pathway. Subsequent characterization provided further evidence of its inhibitory effects.

Inhibition of HIF-1α and Downstream Targets: Western blot analysis confirmed that SYP-5 effectively inhibited the hypoxia-induced upregulation of HIF-1α protein. nih.govresearchgate.net Furthermore, the expression of key HIF-1 target genes, namely vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2), was also shown to be downregulated by SYP-5. nih.gov This indicates that SYP-5 not only reduces the levels of the master regulator HIF-1α but also suppresses the expression of proteins crucial for tumor angiogenesis and invasion.

Functional Effects on Tumor-Related Processes: The inhibitory effect of SYP-5 on HIF-1 signaling translated into tangible anti-tumor activities in vitro. In a tube formation assay, SYP-5 was found to suppress angiogenesis induced by both hypoxia and VEGF. nih.govresearchgate.net Additionally, using Transwell and Real-Time Cell Analysis (RTCA) assays, researchers observed that SYP-5 retarded the migration and invasion of Hep3B and Bcap37 cancer cells. nih.govresearchgate.net

Investigation of Upstream Signaling Pathways: To understand the mechanism of action of SYP-5, its effect on upstream pathways that regulate HIF-1 was investigated. The study found that both the PI3K/AKT and MAPK/ERK signaling pathways were involved in the inhibitory action of SYP-5. nih.govresearchgate.net This suggests that SYP-5 mediates its suppression of tumor cell invasion and angiogenesis by targeting these key signaling cascades that converge on HIF-1. nih.govresearchgate.net

The initial characterization of SYP-5 has positioned it as a promising lead compound for the development of anticancer agents targeting the HIF-1 pathway. nih.govresearchgate.net

Molecular Mechanisms of Syp 5 Mediated Hif 1 Pathway Inhibition

Direct and Indirect Modulation of Hypoxia-Induced HIF-1 Upregulation

Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized, allowing it to dimerize with the constitutively expressed HIF-1β subunit. nih.govphysiology.org This HIF-1 complex then translocates to the nucleus and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription. nih.govphysiology.org SYP-5 has been shown to effectively inhibit the hypoxia-induced upregulation of HIF-1α. researchgate.netnih.gov Western blot analyses have demonstrated a significant reduction in HIF-1α protein levels in the presence of SYP-5 under hypoxic conditions. researchgate.netnih.gov This suggests that SYP-5 interferes with the stabilization of HIF-1α, although the precise mechanism of whether this is a direct interaction or an indirect effect on regulatory proteins remains an area of active investigation. The inhibition of HIF-1α accumulation is a key initial step in the cascade of events that leads to the suppression of the entire HIF-1 pathway. researchgate.net

Impact of SYP-5 on Downstream HIF-1 Target Gene Expression

The transcriptional activity of HIF-1 leads to the expression of numerous genes involved in critical processes for tumor survival and progression, such as angiogenesis and cell invasion. nih.gov SYP-5's inhibition of HIF-1α consequently leads to the downregulation of these target genes. researchgate.netnih.gov

Reduction in VEGF Protein Expression Levels

Vascular Endothelial Growth Factor (VEGF) is a primary target of HIF-1 and a potent stimulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.govphysiology.org Research has shown that SYP-5 significantly down-regulates the protein expression of VEGF. researchgate.netnih.gov This reduction in VEGF levels directly contributes to the anti-angiogenic properties of SYP-5, as evidenced by in vitro tube formation assays where SYP-5 suppressed hypoxia- and VEGF-induced angiogenesis. researchgate.netnih.gov

Reduction in MMP-2 Protein Expression Levels

Matrix Metalloproteinase-2 (MMP-2) is another crucial downstream target of HIF-1, playing a key role in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis. researchgate.netnih.gov Studies have confirmed that SYP-5 treatment leads to a decrease in the protein levels of MMP-2. researchgate.netnih.gov This inhibition of MMP-2 expression contributes to the observed retardation of cancer cell migration and invasion. researchgate.netnih.gov

Interactive Data Table: Effect of SYP-5 on HIF-1 Target Gene Expression

| Treatment Condition | Target Protein | Cell Line | Observed Effect | Reference |

| Hypoxia + SYP-5 | VEGF | Hep3B, Bcap37 | Down-regulation | researchgate.netnih.gov |

| Hypoxia + SYP-5 | MMP-2 | Hep3B, Bcap37 | Down-regulation | researchgate.netnih.gov |

Investigation of Upstream Signaling Cascade Interference by SYP-5

The stability and activity of HIF-1α are also regulated by upstream signaling pathways that are often hyperactivated in cancer cells. dovepress.comnih.gov SYP-5 has been found to interfere with at least two major signaling cascades: the PI3K/AKT and MAPK/ERK pathways. researchgate.netnih.gov

Inhibition of PI3K/AKT Signaling Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and growth. creative-diagnostics.comfrontiersin.org Activation of this pathway can lead to increased HIF-1α synthesis and activity. dovepress.com Research indicates that the inhibitory effects of SYP-5 on tumor cell invasion are mediated, in part, by the suppression of the PI3K/AKT pathway. researchgate.netnih.gov This suggests that SYP-5 may target one or more components of this cascade, leading to a decrease in the signals that promote HIF-1α expression.

Inhibition of MAPK/ERK Signaling Pathway Components

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. nih.govelifesciences.org Similar to the PI3K/AKT pathway, the MAPK/ERK cascade can also positively regulate HIF-1α. dovepress.com Studies have demonstrated that SYP-5's inhibitory action on cancer cell invasion involves the suppression of the MAPK/ERK pathway. researchgate.netnih.gov By dampening the activity of this pathway, SYP-5 adds another layer to its comprehensive inhibition of the HIF-1 system.

Interactive Data Table: Upstream Pathways Targeted by SYP-5

| Targeted Pathway | Cellular Process Affected | Cell Line | Observed Effect of SYP-5 | Reference |

| PI3K/AKT | Cell Invasion | Bcap37 | Inhibition | researchgate.netnih.gov |

| MAPK/ERK | Cell Invasion | Bcap37 | Inhibition | researchgate.netnih.gov |

Elucidation of Specificity and Selectivity within HIF-1 Isoforms (e.g., HIF-1α)

The Hypoxia-Inducible Factor (HIF) family of transcription factors plays a pivotal role in the cellular response to low oxygen conditions. The family primarily includes two well-characterized alpha subunits, HIF-1α and HIF-2α, which form heterodimers with a stable beta subunit (HIF-1β/ARNT) to regulate gene expression. genecards.org While structurally similar, HIF-1α and HIF-2α can have distinct, non-redundant, and sometimes even opposing functions in physiology and pathology. mdpi.comnih.gov This distinction makes the selectivity of inhibitor compounds for specific HIF-α isoforms a critical aspect of their therapeutic potential.

Research identifies the compound SYP-5 as a novel inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). nih.govresearchgate.net Its mechanism is primarily centered on the suppression of the HIF-1α subunit, which is the key oxygen-regulated component of the HIF-1 complex.

Mechanism of HIF-1α Inhibition

Studies have demonstrated that SYP-5 inhibits the hypoxia-induced accumulation of HIF-1α protein. nih.govresearchgate.net The primary mechanism of this inhibition is not through direct binding to the HIF-1α protein itself, but rather through the suppression of upstream signaling pathways that regulate HIF-1α synthesis at the translational level. nih.govresearchgate.netmdpi.com Specifically, SYP-5 has been shown to inhibit the Phosphatidylinositol 3-Kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathways. nih.govresearchgate.net Both of these pathways are known to converge on the regulation of HIF-1α translation, and their inhibition by SYP-5 leads to a decrease in the synthesis of new HIF-1α protein. nih.govresearchgate.netcjnmcpu.com

The reduction in HIF-1α levels subsequently prevents the effective transcription of its target genes. Experimental data confirms that treatment with SYP-5 leads to a significant downregulation of key HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2), which are crucial for processes like angiogenesis and cell invasion. nih.govresearchgate.net

Table 1: Documented Effects of SYP-5 on the HIF-1α Pathway

| Parameter | Observation | Reference Cell Lines | Source(s) |

|---|---|---|---|

| HIF-1α Protein Level | Inhibition of hypoxia-induced upregulation | Hep3B, Bcap37 | nih.govresearchgate.net |

| HIF-1 Transcriptional Activity | Inhibition observed in luciferase reporter assays | U251-HRE | nih.gov |

| IC₅₀ for HIF-1α Activity | 10 μM | Not specified | researchgate.netnih.gov |

| Upstream Pathway Effect | Suppression of PI3K/AKT and MAPK/ERK pathways | Bcap37 | nih.govresearchgate.net |

| Downstream Target Genes | Downregulation of VEGF and MMP-2 | Hep3B, Bcap37 | nih.govresearchgate.net |

Context of HIF Isoform Selectivity

The significance of inhibitor selectivity is underscored by the differing roles of HIF-1α and HIF-2α. HIF-1α is expressed in nearly all cell types and is typically associated with the acute response to severe hypoxia, driving metabolic adaptation (glycolysis) and cell survival. mdpi.comnih.gov In contrast, HIF-2α has a more restricted expression pattern (e.g., in endothelial cells, hepatocytes, and certain cancer cells) and is often implicated in responses to chronic or moderate hypoxia, regulating processes like erythropoiesis and vascular remodeling. genecards.orgmdpi.com In the context of cancer, HIF-1α and HIF-2α can regulate different sets of target genes and may have distinct roles in tumor progression. researchgate.net

Table 2: General Comparison of HIF-1α and HIF-2α Isoforms

| Feature | HIF-1α | HIF-2α | Source(s) |

|---|---|---|---|

| Expression | Ubiquitous | Restricted (endothelial cells, hepatocytes, etc.) | mdpi.comnih.gov |

| Hypoxic Response | Primarily acute, severe hypoxia (0-2% O₂) | More sustained, moderate hypoxia (2-5% O₂) | mdpi.com |

| Primary Functions | Glycolysis, metabolic adaptation, cell survival | Erythropoiesis, vascular remodeling, cell proliferation | mdpi.comnih.gov |

| Regulation | Primarily protein stability (degradation) and synthesis | Protein stability and synthesis; additional regulation by specific factors (e.g., IRP1) | nih.gov |

While SYP-5 is characterized as a potent inhibitor of the HIF-1 pathway via its effects on HIF-1α synthesis, comprehensive studies detailing its comparative activity against HIF-2α are not extensively documented in the available scientific literature. Therefore, a complete profile of its selectivity for HIF-1α over HIF-2α remains an area for further investigation.

Cellular and Subcellular Effects of Syp 5 on Hif 1 Dependent Processes

Influence on Cellular Migration Dynamics

The migration of cancer cells is a fundamental step in the metastatic cascade. Studies utilizing Transwell and real-time cell analysis (RTCA) assays have demonstrated the ability of SYP-5 to impede this process under different stimuli. nih.gov

Under hypoxic conditions, which mimic the tumor microenvironment, cancer cells often exhibit enhanced migratory capabilities. Research has shown that SYP-5 can effectively retard the migration of tumor cells induced by hypoxia. nih.gov In studies involving Hep3B and Bcap37 cancer cell lines, SYP-5 demonstrated a significant reduction in their migratory activity. nih.govtargetmol.com This effect is attributed to SYP-5's ability to inhibit the HIF-1 pathway, which is activated by hypoxia and promotes cell migration. nih.gov

In addition to hypoxia, serum, which contains a variety of growth factors, can also stimulate cellular migration. SYP-5 has been found to inhibit serum-induced migration in cancer cells as well. nih.gov Using Transwell and RTCA assays, researchers observed that SYP-5 retarded the migration of Hep3B and Bcap37 cells that was stimulated by fetal bovine serum (FBS). nih.govtargetmol.com

Table 1: Effect of SYP-5 on Cellular Migration

| Condition | Cell Line | Assay | Effect of SYP-5 | Reference |

|---|---|---|---|---|

| Hypoxia-Induced | Hep3B, Bcap37 | Transwell, RTCA | Retarded Migration | nih.govtargetmol.com |

| Serum (FBS)-Induced | Hep3B, Bcap37 | Transwell, RTCA | Retarded Migration | nih.govtargetmol.com |

Reduction of Hypoxia-Induced Cellular Migration

Impact on Cellular Invasion Capabilities

Cellular invasion is a more aggressive process than migration, as it involves the degradation of the extracellular matrix. SYP-5 has demonstrated potent inhibitory effects on this critical step of metastasis.

The invasive potential of tumor cells is significantly enhanced under hypoxic conditions, largely through the action of HIF-1 and its target genes like matrix metalloproteinases (MMPs). nih.gov SYP-5 has been shown to suppress the hypoxia-induced invasion of cancer cells. nih.gov In studies on Hep3B and Bcap37 cells, SYP-5 effectively inhibited their invasive capabilities when exposed to a hypoxic environment. nih.govtargetmol.com This is consistent with the compound's ability to down-regulate HIF-1 and its target, MMP-2. nih.gov

Similar to its effects on migration, SYP-5 also curtails cellular invasion stimulated by serum. nih.gov Research findings indicate that in the presence of fetal bovine serum (FBS), SYP-5 retarded the invasion of Hep3B and Bcap37 cells. nih.govtargetmol.com This highlights the compound's broad anti-invasive properties, acting against different pro-invasive stimuli.

Table 2: Effect of SYP-5 on Cellular Invasion

| Condition | Cell Line | Assay | Effect of SYP-5 | Reference |

|---|---|---|---|---|

| Hypoxia-Induced | Hep3B, Bcap37 | Transwell | Inhibited Invasion | nih.govtargetmol.com |

| Serum (FBS)-Induced | Hep3B, Bcap37 | Transwell | Inhibited Invasion | nih.govtargetmol.com |

Inhibition of Hypoxia-Induced Cellular Invasion

Modulation of Angiogenesis-Related Cellular Events

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. mdpi.comcancer.gov The HIF-1 pathway is a key regulator of angiogenesis, primarily through the induction of vascular endothelial growth factor (VEGF). nih.govmdpi.com SYP-5 has been shown to effectively suppress angiogenesis-related cellular events. In vitro tube formation assays, which model the formation of capillary-like structures by endothelial cells, demonstrated that SYP-5 suppressed angiogenesis induced by both hypoxia and VEGF. nih.govtargetmol.com This anti-angiogenic effect is a direct consequence of SYP-5's ability to inhibit the HIF-1 pathway, leading to the down-regulation of its target gene, VEGF. nih.govmedchemexpress.com

Suppression of Hypoxia-Induced Angiogenesis In Vitro

In vitro studies, specifically using tube formation assays, have demonstrated that SYP-5 effectively suppresses angiogenesis that is induced by hypoxic conditions. researchgate.netnih.govtargetmol.comresearchgate.net Under hypoxia, HIF-1α is typically stabilized, leading to the transcription of genes that promote the formation of new blood vessels. nih.gov SYP-5 intervenes in this process by inhibiting the hypoxia-induced upregulation of HIF-1. researchgate.netnih.gov This action consequently down-regulates the expression of pro-angiogenic proteins that are targets of HIF-1, such as VEGF and MMP-2, thereby impeding the angiogenic process. researchgate.netnih.govmedchemexpress.comglpbio.com The inhibitory effect of SYP-5 on hypoxia-induced angiogenesis has been observed in various cell lines, including Hep3B and Bcap37 cells. medchemexpress.comglpbio.com

| Assay | Cell Line(s) | Condition | Observed Effect of SYP-5 | Mechanism |

|---|---|---|---|---|

| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia | Suppression of endothelial tube formation. researchgate.netnih.gov | Inhibition of HIF-1 upregulation, leading to decreased VEGF and MMP-2 expression. researchgate.netnih.gov |

| Western Blot | Hep3B, Bcap37 | Hypoxia | Inhibited upregulation of HIF-1α. nih.gov | Suppression of PI3K/AKT and MAPK/ERK pathways. nih.gov |

| Protein Analysis | Hep3B, Bcap37 | Hypoxia | Down-regulation of VEGF and MMP-2 proteins. nih.govmedchemexpress.com | Inhibition of HIF-1 transcriptional activity. nih.govmedchemexpress.com |

Suppression of VEGF-Induced Angiogenesis In Vitro

In addition to countering hypoxia-induced effects, SYP-5 has also been shown to directly suppress angiogenesis stimulated by Vascular Endothelial Growth Factor (VEGF) in in vitro models. researchgate.netnih.gov VEGF is a potent angiogenic factor that acts on endothelial cells through specific tyrosine kinase receptors. nih.gov Tube formation assays confirm that SYP-5 inhibits the formation of vascular networks even when angiogenesis is directly induced by VEGF, bypassing the initial hypoxia trigger. researchgate.netnih.govtargetmol.com This suggests that SYP-5's mechanism extends to interfering with the signaling cascade initiated by VEGF itself. Since VEGF is a downstream target of HIF-1, SYP-5's ability to decrease HIF-1 activity results in lower secretion of VEGF, representing a primary mechanism for its anti-angiogenic effects. researchgate.netnih.gov

| Assay | Cell Line(s) | Inducer | Observed Effect of SYP-5 | Related Finding |

|---|---|---|---|---|

| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Suppressed angiogenesis. researchgate.netnih.gov | SYP-5 down-regulates the expression of VEGF, a key target of HIF-1. researchgate.netnih.gov |

Alterations in Reporter Gene Expression and Cellular Luciferase Activity

The initial identification of SYP-5 as a novel HIF-1 inhibitor was accomplished through a luciferase reporter gene assay. researchgate.netnih.govtargetmol.com This type of assay is a standard method for screening compounds that modulate the activity of specific transcription factors. nih.gov In this system, cells are engineered to express a luciferase enzyme under the control of a promoter containing Hypoxia-Responsive Elements (HREs). nih.govresearchgate.net HIF-1 binds to these HREs under hypoxic conditions, driving the expression of the luciferase reporter gene. nih.gov

Studies demonstrated that SYP-5 specifically inhibits the induction of luciferase expression driven by hypoxia in U251-HRE cells, which contain the HRE-luciferase construct. medchemexpress.comglpbio.com Crucially, SYP-5 had no effect on luciferase expression in control U251-pGL3 cells, which lack the HRE sequence. medchemexpress.comglpbio.com This specificity confirms that SYP-5's inhibitory action is dependent on the HIF-1 pathway and its binding to HREs, rather than a general suppression of transcription or translation. medchemexpress.comglpbio.com

| Assay Type | Cell Line | Condition | Key Finding | Conclusion |

|---|---|---|---|---|

| Luciferase Reporter Assay | U251-HRE (with Hypoxia-Responsive Element) | Hypoxia | SYP-5 specifically inhibits the hypoxic induction of luciferase expression. medchemexpress.comglpbio.com | SYP-5 acts as an inhibitor of the HIF-1 pathway. medchemexpress.comglpbio.com |

| Luciferase Reporter Assay | U251-pGL3 (control, no HRE) | Hypoxia | SYP-5 showed no significant effect on luciferase expression. medchemexpress.comglpbio.com | The inhibitory effect of SYP-5 is specific to the HIF-1/HRE system. medchemexpress.comglpbio.com |

Advanced Methodologies and Techniques Employed in Syp 5 Research

Quantitative Cellular and Molecular Assays for HIF-1 Activity

The investigation into how SYP-5 affects HIF-1, a crucial protein in cellular response to low oxygen, relies on precise quantitative assays.

Luciferase Reporter Gene Assays for HIF-1 Transcriptional Activity

To determine the inhibitory effect of SYP-5 on HIF-1's ability to activate gene transcription, researchers utilize luciferase reporter gene assays. researchgate.netnih.gov This method involves introducing a plasmid into cells, which contains a luciferase gene under the control of a promoter with multiple copies of the Hypoxia-Responsive Element (HRE). nih.gov HIF-1 binds to this HRE sequence under hypoxic conditions, driving the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is then measured to quantify HIF-1 transcriptional activity.

In studies involving SYP-5, this assay demonstrated that the compound effectively inhibits the hypoxia-induced expression of the luciferase reporter gene in a dose-dependent manner. medchemexpress.com For instance, in U251-HRE cells, SYP-5 specifically curbed the luciferase expression induced by hypoxic conditions, while having no effect on cells with a control plasmid (U251-pGL3). medchemexpress.com This indicates that SYP-5's inhibitory action is dependent on the HIF-1 pathway.

Western Blot Analysis for Protein Expression Levels

Western blot analysis is a cornerstone technique for quantifying the expression levels of specific proteins within a cell. In the context of SYP-5 research, it has been instrumental in confirming the compound's impact on HIF-1α and its downstream target proteins. researchgate.netnih.gov Under hypoxic conditions, HIF-1α protein levels typically increase. However, treatment with SYP-5 was shown to inhibit this hypoxia-induced upregulation of HIF-1α. researchgate.netnih.gov

Furthermore, the expression of proteins whose genes are regulated by HIF-1, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2), were also examined. researchgate.netnih.gov Research findings consistently show that SYP-5 down-regulates the expression of both VEGF and MMP-2 in various cancer cell lines, including Hep3B and Bcap37 cells. researchgate.netmedchemexpress.comnih.gov This provides further evidence for SYP-5's role as a HIF-1 inhibitor.

Table 1: Effect of SYP-5 on Protein Expression

| Protein | Cell Line | Experimental Condition | Effect of SYP-5 |

| HIF-1α | Hep3B, Bcap37 | Hypoxia | Inhibition of upregulation |

| VEGF | Hep3B, Bcap37 | Hypoxia | Down-regulation |

| MMP-2 | Hep3B, Bcap37 | Hypoxia | Down-regulation |

Functional Cell-Based Assays for Phenotypic Readouts

Beyond the molecular level, researchers employ functional assays to observe the broader effects of SYP-5 on cell behavior, particularly on processes critical to cancer progression like migration, invasion, and angiogenesis.

Cell Migration Assays: Transwell and Real-Time Cell Analysis (RTCA) Methodologies

Cell migration, the directed movement of cells, is a key aspect of tumor metastasis. The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to study this process. thermofisher.comcorning.comresearchhub.com It utilizes a chamber with a porous membrane separating an upper compartment containing the cells from a lower compartment containing a chemoattractant. protocols.io The number of cells that migrate through the pores to the lower chamber is quantified to assess migratory capacity.

Real-Time Cell Analysis (RTCA) provides a dynamic, label-free method to monitor cell migration. This system measures changes in electrical impedance as cells migrate across microelectrodes integrated into the bottom of a specialized culture plate.

Studies utilizing both Transwell and RTCA assays have shown that SYP-5 significantly retards the migration of cancer cells, such as Hep3B and Bcap37 cells, induced by hypoxia and serum. researchgate.netnih.gov

Cell Invasion Assays: Transwell and RTCA Methodologies

Cell invasion is a more aggressive form of cell migration where cells must degrade the extracellular matrix (ECM) to move through tissue. protocols.io Invasion assays are similar to migration assays but with an added layer of a basement membrane matrix (such as Matrigel) on top of the porous membrane in the Transwell chamber. protocols.io This mimics the in vivo environment that cancer cells must navigate.

As with migration, both Transwell and RTCA-based invasion assays have been employed to evaluate the effect of SYP-5. The results indicate that SYP-5 effectively inhibits the invasive capabilities of cancer cells. researchgate.netnih.gov

Table 2: Summary of SYP-5's Effect on Cell Migration and Invasion

| Assay | Cell Line | Inducer | Effect of SYP-5 |

| Transwell Migration | Hep3B, Bcap37 | Hypoxia, FBS | Retardation of migration |

| RTCA Migration | Hep3B, Bcap37 | Hypoxia, FBS | Retardation of migration |

| Transwell Invasion | Hep3B, Bcap37 | Hypoxia, FBS | Inhibition of invasion |

| RTCA Invasion | Hep3B, Bcap37 | Hypoxia, FBS | Inhibition of invasion |

Angiogenesis Assays: In Vitro Capillary Tube Formation Assays

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. nih.gov The in vitro capillary tube formation assay is a widely used method to model this process. nih.govthermofisher.comibidi.com In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract. nih.govnih.gov In response to angiogenic stimuli, these cells will rearrange themselves to form capillary-like structures, or "tubes."

The inhibitory potential of compounds on angiogenesis can be assessed by their ability to disrupt this tube formation. Research has demonstrated that SYP-5 suppresses in vitro angiogenesis induced by both hypoxia and VEGF. researchgate.netnih.gov This anti-angiogenic effect is a direct consequence of its HIF-1 inhibitory activity.

Investigation of Signal Transduction Pathways

The mechanism of action for the chemical compound SYP-5 has been elucidated through detailed investigation of key cellular signal transduction pathways. lifechemicals.com Research indicates that SYP-5 exerts its inhibitory effects on Hypoxia-Inducible Factor-1 (HIF-1) by modulating upstream signaling cascades critical for cell growth, proliferation, and survival. researchgate.netnih.gov Specifically, the PI3K/AKT and MAPK/ERK pathways have been identified as primary targets involved in the compound's activity. researchgate.netnih.gov Analysis of these pathways typically involves quantifying the phosphorylation state of their key protein components, as phosphorylation is a primary mechanism for activating or deactivating these signaling chains. wikipedia.orgkhanacademy.org

Phosphorylation Analysis of PI3K/AKT Pathway Components

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and growth. nih.govcreative-diagnostics.com This pathway is often aberrantly activated in various cancers. nih.gov The activation of this pathway involves a series of phosphorylation events, culminating in the phosphorylation and activation of AKT (also known as Protein Kinase B). cellsignal.com Activated AKT then phosphorylates numerous downstream targets, regulating a wide array of cellular functions. cellsignal.com

In the context of SYP-5 research, studies have shown that the compound mediates its effects by suppressing the PI3K/AKT-dependent HIF-1 pathway. researchgate.netnih.gov Methodologies to investigate this involve treating cancer cell lines with SYP-5 and subsequently analyzing the phosphorylation status of key pathway components. Western blot analysis is a common technique used to measure the levels of phosphorylated AKT (p-AKT) relative to total AKT. researchgate.net A decrease in the ratio of p-AKT to total AKT following treatment with SYP-5 would provide direct evidence of the compound's inhibitory effect on the PI3K/AKT signaling cascade. researchgate.netnih.gov

Table 1: Investigated Components of the PI3K/AKT Pathway in SYP-5 Research This table is interactive. You can sort and filter the data.

| Pathway Component | Role in Pathway | Method of Analysis | Expected Effect of SYP-5 |

|---|---|---|---|

| PI3K (Phosphoinositide 3-kinase) | Upstream kinase, generates PIP3 | Kinase Assays, Western Blot | Indirect inhibition |

| AKT (Protein Kinase B) | Central kinase, phosphorylates downstream targets | Western Blot (for p-AKT Ser473/Thr308) | Decreased phosphorylation |

| PTEN (Phosphatase and Tensin Homolog) | Negative regulator, dephosphorylates PIP3 | Western Blot | Not directly modulated by SYP-5 |

Phosphorylation Analysis of MAPK/ERK Pathway Components

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling route that relays extracellular signals to the cell nucleus, influencing processes such as cell proliferation, differentiation, and survival. wikipedia.orgnih.gov This pathway consists of a cascade of protein kinases, including Raf, MEK, and ERK. wikipedia.org The terminal kinase, ERK, is activated through phosphorylation by MEK. nih.govmdpi.com Once activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors. nih.gov

Experimental Model Systems for In Vitro Mechanistic Studies

To investigate the molecular mechanisms of SYP-5, particularly its role as a HIF-1 inhibitor, researchers employ specific in vitro experimental models. nih.gov These systems allow for controlled studies on cellular processes in an environment that mimics physiological conditions, such as the low-oxygen environment found in solid tumors. mdpi.comphysiology.org

Utilization of Specific Cell Lines for HIF-1 Regulation Studies

The selection of appropriate cell lines is critical for studying the effects of SYP-5 on HIF-1 regulation. Research has utilized various human cancer cell lines known to exhibit HIF-1 activity. researchgate.netmedchemexpress.com Studies have specifically reported the use of Hep3B (human hepatocellular carcinoma) and Bcap37 (human breast cancer) cells to demonstrate that SYP-5 inhibits the hypoxia-induced upregulation of HIF-1 and its downstream target genes, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2). researchgate.netnih.govmedchemexpress.com

Furthermore, to confirm the specificity of SYP-5's action on the HIF-1 pathway, engineered cell lines are used. For instance, the U251-HRE cell line, a glioblastoma line containing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE), has been employed. medchemexpress.com In this model, SYP-5 was shown to specifically inhibit the hypoxia-induced expression of luciferase, confirming its targeted action on the HRE-mediated transcription driven by HIF-1. medchemexpress.com

Table 2: Cell Lines Utilized in SYP-5 Research for HIF-1 Regulation This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Purpose in SYP-5 Research |

|---|---|---|

| Hep3B | Hepatocellular Carcinoma | To study inhibition of HIF-1 and downstream targets (VEGF, MMP-2); to assess effects on cell migration and invasion. nih.govmedchemexpress.com |

| Bcap37 | Breast Cancer | To study inhibition of HIF-1 and downstream targets; to assess effects on cell migration and invasion; to analyze PI3K/AKT and MAPK/ERK pathways. researchgate.netnih.govmedchemexpress.com |

| U251-HRE | Glioblastoma | To specifically measure the inhibition of HIF-1 transcriptional activity using a hypoxia-responsive luciferase reporter. medchemexpress.com |

| HUVECs (Human Umbilical Vein Endothelial Cells) | Non-cancerous | To assess the anti-angiogenic effects of SYP-5 in a tube formation assay. researchgate.netnih.gov |

Application of Hypoxic Conditions to Induce HIF-1 Activity

HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, is rapidly degraded under normal oxygen (normoxic) conditions. mdpi.com To study inhibitors of HIF-1, it is essential to create an experimental environment where HIF-1α is stabilized and active. This is achieved by subjecting the cultured cells to hypoxic conditions. mdpi.comphysiology.org

In research on SYP-5, cell lines are cultured in a hypoxic incubator or chamber with reduced oxygen levels (typically 1% O2), which mimics the tumor microenvironment. researchgate.netmdpi.com This lack of oxygen inhibits the prolyl hydroxylase enzymes that mark HIF-1α for degradation, leading to the accumulation and activation of HIF-1. mdpi.com Once HIF-1 activity is induced, researchers can effectively test the ability of SYP-5 to inhibit its expression and downstream functions. researchgate.netnih.gov Techniques like Western blotting are then used to confirm the upregulation of HIF-1α protein under hypoxia and its subsequent downregulation in the presence of SYP-5. researchgate.netnih.gov

Future Research Directions and Open Questions Regarding Syp 5 S Biological Role

Precise Molecular Target Identification Beyond HIF-1 Pathway Components

A significant open question is whether SYP-5 has direct molecular targets other than the known components of the HIF-1 signaling pathway. While its effect on the PI3K/AKT and MAPK/ERK pathways is established, it is unclear if this is a direct interaction or a downstream consequence of another primary binding event. frontiersin.orgdntb.gov.uanih.gov Many small molecule inhibitors are known to have off-target effects, which can contribute to both their therapeutic efficacy and potential toxicity. patsnap.com

Future research should prioritize the unbiased, proteome-wide identification of SYP-5 binding partners. Advanced proteomics techniques, such as thermal proteome profiling (TPP) or chemical proteomics, could reveal the full spectrum of proteins that interact with SYP-5 in living cells. acs.orgnih.gov These methods can identify both high-affinity and transient interactions, providing a comprehensive map of the SYP-5 interactome. Furthermore, quantitative binding assays, like surface plasmon resonance (SPR) or fluorescence-based assays, could then be employed to validate these potential targets and determine the affinity and kinetics of the interactions. nih.govcreative-biolabs.combmglabtech.comfindlight.net Identifying the complete target landscape of SYP-5 is crucial for a full mechanistic understanding and for predicting its broader physiological effects.

Structural Biology Approaches to Delineate SYP-5-Target Interactions

Currently, there is a lack of structural data regarding how SYP-5 interacts with its targets. Structural biology is essential for understanding the precise molecular mechanism of inhibition and for guiding the rational design of more potent and specific derivatives.

A crucial future direction is the determination of the three-dimensional structure of SYP-5 in complex with its direct binding partners, once identified. X-ray crystallography is a powerful technique for obtaining high-resolution atomic models of protein-ligand complexes. nih.govresearchgate.netmdpi.comfrontiersin.org Such a structure would reveal the specific amino acid residues involved in the interaction, the conformational changes induced upon binding, and the exact binding pocket. This information is invaluable for structure-based drug design.

In parallel, computational molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode and stability of the SYP-5-target complex. frontiersin.orgresearchgate.netthebiogrid.orgresearchgate.netnih.gov These computational studies can predict the binding affinity and identify key interactions, which can then be validated experimentally through site-directed mutagenesis. A combination of structural biology and computational modeling will be instrumental in delineating the precise mechanism of action of SYP-5 at an atomic level.

Identification of Additional Cellular Pathways Influenced by SYP-5

Future investigations should explore the impact of SYP-5 on other major signaling networks, such as the NF-κB pathway, which is also implicated in inflammation and cancer. Furthermore, the effect of SYP-5 on fundamental cellular processes like apoptosis and cell cycle regulation needs to be systematically evaluated. researchgate.netaging-us.commdpi.comfrontiersin.orgkhanacademy.orgwikipedia.org Does SYP-5 induce apoptosis, and if so, through which pathway (intrinsic or extrinsic)? Does it cause cell cycle arrest at specific checkpoints? Answering these questions through techniques like flow cytometry, western blotting for key pathway markers (e.g., caspases, cyclins, Bcl-2 family proteins), and transcriptomic analyses will provide a more holistic view of SYP-5's cellular impact. Uncovering these additional effects will be critical for understanding its full therapeutic potential and any potential side effects.

Comparative Analysis of SYP-5 with Other Known HIF-1 Inhibitors in Mechanistic Detail

The field of HIF-1 inhibition includes a variety of compounds with different mechanisms of action. researchgate.netmdpi.comresearchgate.netmednexus.orgnih.gov These inhibitors can act by various means, such as preventing HIF-1α transcription or translation, promoting its degradation, or inhibiting its dimerization with HIF-1β. researchgate.netmdpi.com A detailed comparative analysis of SYP-5 with other well-characterized HIF-1 inhibitors is currently lacking. For instance, the IC50 of SYP-5 for inhibiting HIF-1α protein levels has been reported as 10 μM, which can be compared to other inhibitors like YC-1 (2–50 μM) and LW6 (2.5–3 μM). mdpi.com

Future studies should aim to mechanistically differentiate SYP-5 from other HIF-1 inhibitors. This would involve head-to-head comparisons in standardized cellular assays to evaluate their relative potencies and effects on downstream signaling. Investigating structural differences and how they relate to binding affinity and specificity will also be crucial. pnas.org Does SYP-5 share a common binding site with other inhibitors, or does it have a unique mechanism? Such comparative studies are essential for positioning SYP-5 within the landscape of HIF-1 targeted therapies and for identifying potential advantages or unique applications.

| Compound Name | Reported IC50 | Mechanism of HIF-1α Inhibition |

| SYP-5 | 10 μM | Suppresses PI3K/AKT and MAPK/ERK-dependent HIF-1 pathway. frontiersin.orgdntb.gov.uanih.govmdpi.com |

| YC-1 | 2–50 μM | Indirect inhibitor. mdpi.com |

| LW6 | 2.5–3 μM | Indirect inhibitor. mdpi.com |

| Apigenin | 10–90 μM | Enhances degradation of HIF-1α protein. researchgate.netmdpi.com |

| Echinomycin | 1.2 nM | Inhibits DNA binding of HIF-1. researchgate.netmdpi.com |

| Bortezomib | 0.6–30 nM | Promotes proteasomal degradation. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.